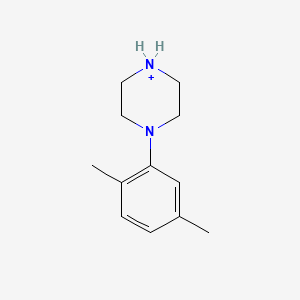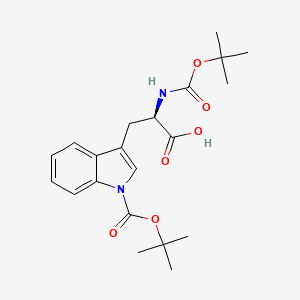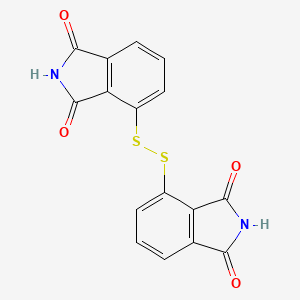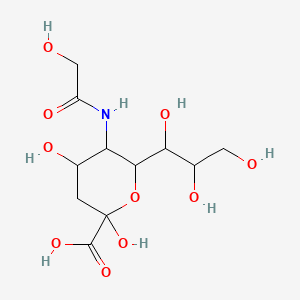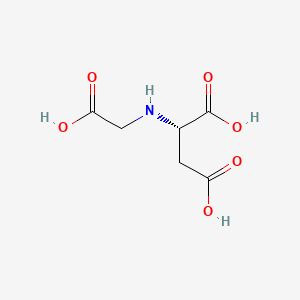
N-(Carboxymethyl)aminosuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)aminosuccinic acid is an organic compound that belongs to the class of aminocarboxylic acids It is characterized by the presence of both carboxyl and amino functional groups, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Carboxymethyl)aminosuccinic acid can be synthesized through the reaction of an α-amino acid with glyoxal . The reaction typically involves dissolving equimolar amounts of the α-amino acid and glyoxal in an acetate buffer and heating the mixture. The product is then isolated and purified through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(Carboxymethyl)aminosuccinic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acid chlorides and anhydrides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and substituted amino acids .
Aplicaciones Científicas De Investigación
N-(Carboxymethyl)aminosuccinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(Carboxymethyl)aminosuccinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its carboxyl and amino groups, forming stable complexes. This property is utilized in various applications, including metal ion chelation and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
N-(Phosphonomethyl)aminosuccinic acid: This compound has similar structural features but includes a phosphonic group, which enhances its chelating properties.
N-(Carboxymethyl)glycine: Another related compound, which is simpler in structure and used in different applications.
Uniqueness
N-(Carboxymethyl)aminosuccinic acid is unique due to its combination of carboxyl and amino groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
56375-41-8 |
|---|---|
Fórmula molecular |
C6H9NO6 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
(2S)-2-(carboxymethylamino)butanedioic acid |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 |
Clave InChI |
BTLHODXEDLCLAD-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NCC(=O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)NCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
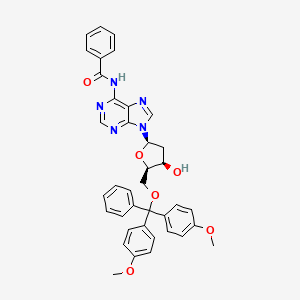

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

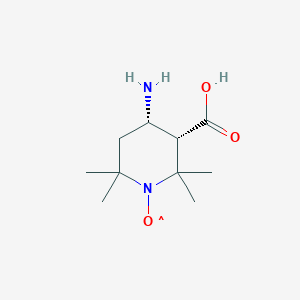
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
![[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
